molecular formula C22H21NO5S B15240224 3-{[Benzyl(2-ethoxyphenyl)amino]sulfonyl}benzoic acid

3-{[Benzyl(2-ethoxyphenyl)amino]sulfonyl}benzoic acid

Cat. No.: B15240224
M. Wt: 411.5 g/mol
InChI Key: SMWMQCFZCYLJSZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-[benzyl(2-ethoxyphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-[benzyl(2-ethoxyphenyl)sulfamoyl]benzoic acid has various applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to study enzyme interactions and protein-ligand binding.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[benzyl(2-ethoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfamoyl group can form hydrogen bonds with target proteins, affecting their function and activity. Additionally, the benzyl and ethoxyphenyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

3-[benzyl(2-ethoxyphenyl)sulfamoyl]benzoic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H21NO5S

Molecular Weight

411.5 g/mol

IUPAC Name

3-[benzyl-(2-ethoxyphenyl)sulfamoyl]benzoic acid

InChI

InChI=1S/C22H21NO5S/c1-2-28-21-14-7-6-13-20(21)23(16-17-9-4-3-5-10-17)29(26,27)19-12-8-11-18(15-19)22(24)25/h3-15H,2,16H2,1H3,(H,24,25)

InChI Key

SMWMQCFZCYLJSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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